molecular formula C13H17N3S2 B2664225 N-cyclohexyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine CAS No. 339018-92-7

N-cyclohexyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine

Cat. No.: B2664225
CAS No.: 339018-92-7
M. Wt: 279.42
InChI Key: SBNWGRVWVLDHSX-UHFFFAOYSA-N
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Description

“N-cyclohexyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine” is a chemical compound with the CAS Number: 383146-93-8. It has a molecular weight of 279.43 .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-amines, such as “this compound”, has been reported in the literature. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17N3S2/c1-17-13-15-11(10-7-8-18-12(10)16-13)14-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,14,15,16) and the InChI key is ZXQAEMJPEUTOSU-UHFFFAOYSA-N .


Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4-amines have been found to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis . The structure–activity-relationship (SAR) of 13 compounds in three mycobacterial strains has been reported .


Physical and Chemical Properties Analysis

The compound is a solid in physical form . It has a molecular weight of 279.43 . The InChI code for this compound is 1S/C13H17N3S2/c1-17-13-15-11(10-7-8-18-12(10)16-13)14-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,14,15,16) and the InChI key is ZXQAEMJPEUTOSU-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis Methods

  • One-pot synthesis methods have been developed for derivatives of thieno[3,2-d]pyrimidin-4-amine, involving condensation and cyclization reactions. These synthesis methods are significant for producing various derivatives efficiently (Dyachenko et al., 2020), (Adib et al., 2015).

Antimicrobial and Antifungal Activities

Antioxidant Properties

  • Novel derivatives of thieno[3,2-d]pyrimidin-4-amine have been synthesized and evaluated for their antioxidant activities, with some compounds showing significant radical scavenging abilities (Kotaiah et al., 2012).

Antitumor Activity and Docking Analysis

  • Research has been conducted on the synthesis and evaluation of the antitumor activity of new derivatives of thieno[3,2-d]pyrimidin-4-amine. Some compounds have shown pronounced antitumor activity, and docking analyses have been performed to understand their interactions (Sirakanyan et al., 2019).

Synthesis of Other Heterocyclic Systems

  • The synthesis of other heterocyclic systems using derivatives of thieno[3,2-d]pyrimidin-4-amine has been explored, contributing to the development of new medicinal compounds (Padwa et al., 2002), (Bernáth et al., 1985).

Mechanism of Action

The mechanism of action of thieno[3,2-d]pyrimidin-4-amines involves the inhibition of Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . This makes it an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H312, H332 . The precautionary statements include: P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Properties

IUPAC Name

N-cyclohexyl-2-methylsulfanylthieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S2/c1-17-13-15-10-7-8-18-11(10)12(16-13)14-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNWGRVWVLDHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=N1)NC3CCCCC3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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